molecular formula C17H18N2O2 B11842794 3-Amino-1-benzyl-4-(3-methoxyphenyl)azetidin-2-one

3-Amino-1-benzyl-4-(3-methoxyphenyl)azetidin-2-one

Cat. No.: B11842794
M. Wt: 282.34 g/mol
InChI Key: ZXWJWTCOHDJEDI-UHFFFAOYSA-N
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Description

3-Amino-1-benzyl-4-(3-methoxyphenyl)azetidin-2-one is a compound belonging to the class of azetidinones, which are four-membered lactam structures. These compounds are of significant interest in medicinal chemistry due to their potential biological activities and their role as intermediates in the synthesis of various pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-benzyl-4-(3-methoxyphenyl)azetidin-2-one typically involves the [2+2] cycloaddition reaction (Staudinger reaction) between an imine and a ketene. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane . The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the azetidinone ring.

Industrial Production Methods

Industrial production methods for azetidinones, including this compound, often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-benzyl-4-(3-methoxyphenyl)azetidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield amines or alcohols .

Scientific Research Applications

3-Amino-1-benzyl-4-(3-methoxyphenyl)azetidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-1-benzyl-4-(3-methoxyphenyl)azetidin-2-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or interact with receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-(3,4-dimethoxybenzyl)-4-(3-methoxyphenyl)azetidin-2-one
  • 3-(4′-substitutedphenylthio)-azetidin-2-ones
  • 4-(3-methoxyphenyl)azetidin-2-one derivatives

Uniqueness

3-Amino-1-benzyl-4-(3-methoxyphenyl)azetidin-2-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the benzyl and methoxyphenyl groups can enhance its interactions with biological targets and improve its pharmacokinetic properties .

Properties

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

3-amino-1-benzyl-4-(3-methoxyphenyl)azetidin-2-one

InChI

InChI=1S/C17H18N2O2/c1-21-14-9-5-8-13(10-14)16-15(18)17(20)19(16)11-12-6-3-2-4-7-12/h2-10,15-16H,11,18H2,1H3

InChI Key

ZXWJWTCOHDJEDI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2C(C(=O)N2CC3=CC=CC=C3)N

Origin of Product

United States

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